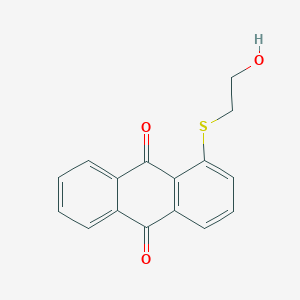
1-(2-Hydroxyethylsulfanyl)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxyethylsulfanyl)anthracene-9,10-dione is a derivative of anthracene-9,10-dione, commonly known as anthraquinone. This compound features a hydroxyethylsulfanyl group attached to the anthracene core, which is a polycyclic aromatic hydrocarbon. Anthraquinone derivatives are widely recognized for their applications in various industries, including dyes, paper production, and pharmaceuticals .
准备方法
The synthesis of 1-(2-Hydroxyethylsulfanyl)anthracene-9,10-dione typically involves the introduction of the hydroxyethylsulfanyl group to the anthraquinone core. One common method is through the reaction of anthraquinone with 2-mercaptoethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
化学反应分析
1-(2-Hydroxyethylsulfanyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the quinone structure to a hydroquinone form.
Substitution: The hydroxyethylsulfanyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-(2-Hydroxyethylsulfanyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes and pigments, leveraging its chromophoric properties.
作用机制
The mechanism of action of 1-(2-Hydroxyethylsulfanyl)anthracene-9,10-dione involves its interaction with biological molecules. The hydroxyethylsulfanyl group can form hydrogen bonds and interact with various enzymes and receptors. The anthraquinone core can undergo redox reactions, influencing cellular processes. These interactions can lead to the modulation of molecular pathways, contributing to its biological effects .
相似化合物的比较
1-(2-Hydroxyethylsulfanyl)anthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
- 1-Hydroxyanthraquinone
- 2-Methoxyanthraquinone
- 9,10-Diphenylanthracene
These compounds share the anthraquinone core but differ in their substituents, which influence their chemical and biological properties.
属性
CAS 编号 |
7475-31-2 |
|---|---|
分子式 |
C16H12O3S |
分子量 |
284.3 g/mol |
IUPAC 名称 |
1-(2-hydroxyethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C16H12O3S/c17-8-9-20-13-7-3-6-12-14(13)16(19)11-5-2-1-4-10(11)15(12)18/h1-7,17H,8-9H2 |
InChI 键 |
QYSVUSQKQPJQRD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)SCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Octadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12010804.png)
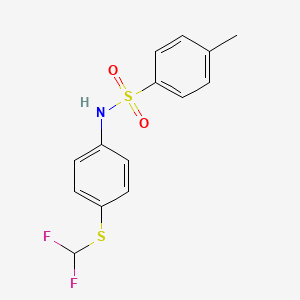
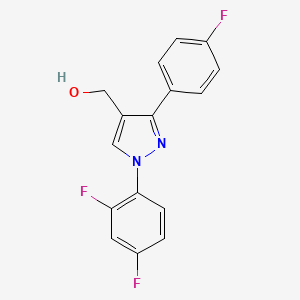

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12010826.png)
![N-(2,6-dibromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12010832.png)
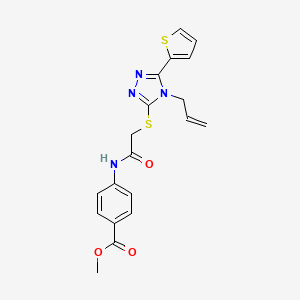

![(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12010855.png)
![2-{[4-Cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12010863.png)
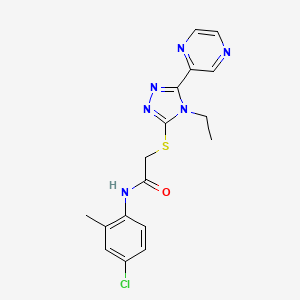
![[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12010875.png)
![5-(4-chlorophenyl)-4-{[(1E,2Z)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12010883.png)

